molecular formula C9H9ClN4 B1451886 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1133082-92-4

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No. B1451886
CAS RN: 1133082-92-4
M. Wt: 208.65 g/mol
InChI Key: AKLLGGYKLKOWRX-UHFFFAOYSA-N
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Description

“2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound with the molecular formula C9H9ClN4. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyrazolyl group, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Two of the carbon atoms in the pyrazolyl group are substituted with methyl groups, and one of the carbon atoms in the pyrazine ring is substituted with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.65 g/mol, a topological polar surface area of 43.6 Ų, and a XLogP3-AA value of 1.8, which is a measure of the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazole and pyrazine derivatives play a crucial role in the field of medicinal chemistry due to their wide range of biological activities. The pyrazole moiety is considered a pharmacophore, demonstrating extensive applications in combinatorial and medicinal chemistry. It has been utilized in the synthesis of biologically active compounds showing anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions including microwave irradiation, leading to heterocyclic appended pyrazoles with potential yields (Dar & Shamsuzzaman, 2015).

Pharmacological Properties of Pyrazine Derivatives

Pyrazine derivatives have been recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis among others. The exploration of pyrazine derivatives in organisms and their significant pharmacological effects have prompted further research aimed at rationalizing these activities to develop more effective and clinically interesting compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Anticancer Research

Recent studies have highlighted the importance of pyrazine derivatives in anticancer research, emphasizing their role in the development of new anticancer agents. Various synthetic strategies have been employed to produce pyrazoline derivatives, demonstrating a significant biological effect. These efforts aim to explore and harness the anticancer potential of pyrazoline derivatives further (Ray et al., 2022).

Applications in Drug Discovery and Synthesis

The synthesis and applications of heterocyclic N-oxide derivatives, including pyrazine-based compounds, have gained attention due to their versatility in organic synthesis and drug development. These compounds have been used in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing their potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Mechanism of Action

The mechanism of action of “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is not clear from the information I found. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in .

Future Directions

The future directions for research on “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could include further studies on its synthesis, properties, and potential applications. For example, pyrazole derivatives are known to have a wide range of biological activities, so “this compound” could be studied for potential use in medicinal chemistry .

properties

IUPAC Name

2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLGGYKLKOWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Was prepared according to Example 3 from 2,6-dichloropyrazine and 3,5-dimethylpyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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